molecular formula C6H6O3 B3049629 5-Methoxyfuran-2-carbaldehyde CAS No. 21300-07-2

5-Methoxyfuran-2-carbaldehyde

Cat. No.: B3049629
CAS No.: 21300-07-2
M. Wt: 126.11 g/mol
InChI Key: RJGBSYZFOCAGQY-UHFFFAOYSA-N
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Description

5-Methoxyfuran-2-carbaldehyde is an organic compound with the molecular formula C6H6O3. It is a derivative of furan, a heterocyclic organic compound, and features a methoxy group (-OCH3) attached to the furan ring.

Mechanism of Action

Target of Action

This compound is a derivative of furan, containing both aldehyde and ether (methoxymethyl) functional groups

Mode of Action

It is known that this compound is derived from the dehydration of sugars and subsequent etherification with methanol . This suggests that it may interact with its targets through these functional groups, leading to changes in the target molecules. The exact nature of these interactions and the resulting changes require further investigation.

Biochemical Pathways

It is known that this compound can be produced from C-6 sugars hexoses such as glucose and fructose . This suggests that it may be involved in carbohydrate metabolism.

Pharmacokinetics

It is a colorless liquid that is soluble in a wide range of solvents including lower alcohols . This suggests that it may have good bioavailability.

Action Environment

It is known that this compound is stable under standard conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxyfuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the dehydration of sugars followed by etherification with methanol . This method typically requires acidic conditions and elevated temperatures to facilitate the dehydration process.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of biomass-derived feedstocks. The process includes the catalytic conversion of these feedstocks into furan derivatives, followed by selective functionalization to introduce the methoxy group .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyfuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

5-Methoxyfuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound can be employed in the study of enzyme-catalyzed reactions involving furan derivatives.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other materials.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural: Another furan derivative with a hydroxymethyl group instead of a methoxy group.

    Furfural: A simpler furan derivative with an aldehyde group but no methoxy group.

    2,5-Furandicarboxylic Acid: A furan derivative with two carboxylic acid groups.

Uniqueness

5-Methoxyfuran-2-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the furan ring.

Properties

IUPAC Name

5-methoxyfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGBSYZFOCAGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274481
Record name 5-Methoxyfuraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21300-07-2
Record name 5-Methoxyfuraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxyfuran-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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